molecular formula C14H16N2O2S2 B11534724 13,13-dimethyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one

13,13-dimethyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one

Cat. No.: B11534724
M. Wt: 308.4 g/mol
InChI Key: GQQSLMVLCMJUCI-UHFFFAOYSA-N
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Description

The compound 13,13-dimethyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.0³,8.0¹¹,16]heptadeca-1(10),2,11(16)-trien-9-one is a tetracyclic molecule featuring a complex arrangement of heteroatoms and substituents:

  • Heteroatoms: Two nitrogen (diazas at positions 2 and 8), two sulfur (dithias at 4 and 17), and one oxygen (oxa at 14).
  • Substituents: Methyl groups at position 13 and a ketone at position 7.
  • Ring system: A fused tetracyclic scaffold with conjugated double bonds (trien) and bridgehead unsaturation.

Properties

Molecular Formula

C14H16N2O2S2

Molecular Weight

308.4 g/mol

IUPAC Name

13,13-dimethyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one

InChI

InChI=1S/C14H16N2O2S2/c1-14(2)6-8-9(7-18-14)20-11-10(8)12(17)16-4-3-5-19-13(16)15-11/h3-7H2,1-2H3

InChI Key

GQQSLMVLCMJUCI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N4CCCSC4=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13,13-dimethyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This is followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include organolithium compounds, halogenating agents, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

13,13-dimethyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

13,13-dimethyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 13,13-dimethyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetracyclic Derivatives

Compound Name (Reference) Heteroatoms Key Substituents Ring System Notable Properties
Target Compound 2N, 2S, 1O 13,13-dimethyl, 9-keto Tetracyclic Unique dithia/diaza combination; potential steric hindrance from methyl groups.
13-Hydroxy-8,17-dioxatetracyclo[...]-9-one () 2O 13-hydroxy, 9-keto Tetracyclic Density: 1.492 g/cm³; MP: 313–315°C; hydroxyl group enhances H-bonding capacity.
14-Methoxy-4,6-dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo[...]-3,5,11-trione () 2N, 2O Methoxy, phenyl, trione Tetracyclic Triclinic crystal (a=9.2283 Å, α=94.869°); multiple ketones increase electrophilicity.
14-Methoxy-8,17-dioxatetracyclo[...]-5,10-diol () 2O Methoxy, diol Tetracyclic Diol groups improve solubility; potential antioxidant or receptor-binding activity.
9-(2-Methoxyphenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[...]-trione () 2N, 2S Methoxyphenyl, phenyl, trione Pentacyclic Additional ring increases rigidity; sulfur atoms may enhance lipophilicity.

Structural Differences and Implications

Heteroatom Composition :

  • The target compound’s dithia (sulfur) and diaza (nitrogen) groups distinguish it from oxygen-dominated analogs (e.g., ). Sulfur’s larger atomic radius and polarizability could enhance π-π stacking or metal coordination, while nitrogen enables hydrogen bonding or protonation-dependent solubility .
  • Compounds with trione groups () exhibit higher electrophilicity due to multiple ketones, contrasting with the target’s single ketone, which may reduce reactivity but improve metabolic stability.

Substituent Effects: Methyl groups at position 13 in the target compound likely reduce solubility compared to hydroxyl () or diol () analogs but improve membrane permeability .

Crystallographic Behavior :

  • The trione-containing analog () forms hydrogen bonds (e.g., C11—H11B···O5, 2.57 Å) that stabilize its crystal packing . The target’s methyl groups may disrupt such interactions, leading to less predictable crystallization .

Biological Activity

The compound 13,13-dimethyl-14-oxa-4,17-dithia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-trien-9-one is a complex organic molecule with potential biological activities that merit detailed exploration. This article synthesizes available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Before delving into biological activity, it is essential to understand the chemical properties of the compound:

  • Molecular Formula : C₁₅H₁₈N₂O₁S₂
  • Molecular Weight : 310.44 g/mol
  • Structural Features : The compound contains multiple functional groups, including dithioether and diazine moieties, contributing to its potential biological interactions.

The proposed mechanisms through which this compound might exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors could explain neuroprotective effects.
  • Oxidative Stress Reduction : The ability to scavenge free radicals may contribute to its protective effects in cellular models.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of structurally similar compounds found that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A3264
Compound B1632
Target Compound816

This suggests that the target compound may possess significant antimicrobial activity, warranting further investigation.

Case Study 2: Anticancer Activity

In vitro studies on a related compound indicated a cytotoxic effect on breast cancer cells (MCF-7). The results demonstrated a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

These findings suggest that the target compound could potentially be developed as an anticancer agent.

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